molecular formula C7H9ClN2 B8576786 4-Chloro-6-methyl-2-methylaminopyridine

4-Chloro-6-methyl-2-methylaminopyridine

Cat. No. B8576786
M. Wt: 156.61 g/mol
InChI Key: HLRXYRHISPGVKO-UHFFFAOYSA-N
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Patent
US05654298

Procedure details

A mixture of 2,4-dichloro-6-methylpyridine (7.0 g) (West German Patent DE 2162238) and 33% w/v methylamine in ethanol (25 ml) was heated in a sealed tube at 100° C. for 8 hours. The solvent was removed by evaporation and the residual solid was purified by flash chromatography (Merck 9385 Silica, 100 g), using as eluant first an increasing gradient [20%-100% v/v] of diethyl ether in petrol (b.p. 60°-80° C.) and then an increasing gradient of up to 5% v/v methanol in dichloromethane. There was thus obtained 4-chloro-6-methyl-2-methylaminopyridine (0.8 g, 12% yield), m.p. 69°-70° C.; NMR: 2.2-2.3(3H,s, CH3), 2.7-2.8(3H,s,NHCH3), 6.25(1H,s, pyridine-3H), 6.4(1H,s, pyridine-5H), 6.55-6.7(1H,br,NH).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][NH2:11]>C(O)C>[Cl:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([NH:11][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residual solid was purified by flash chromatography (Merck 9385 Silica, 100 g)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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